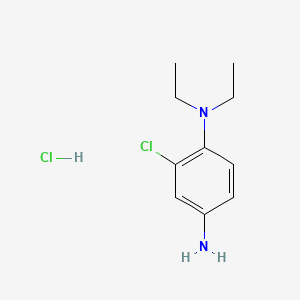

1,4-Benzenediamine, 2-chloro-N1,N1-diethyl-, hydrochloride

Description

Properties

CAS No. |

61813-50-1 |

|---|---|

Molecular Formula |

C10H16Cl2N2 |

Molecular Weight |

235.15 g/mol |

IUPAC Name |

2-chloro-1-N,1-N-diethylbenzene-1,4-diamine;hydrochloride |

InChI |

InChI=1S/C10H15ClN2.ClH/c1-3-13(4-2)10-6-5-8(12)7-9(10)11;/h5-7H,3-4,12H2,1-2H3;1H |

InChI Key |

LEUDQCFYMPZUBI-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)N)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Nitrosation of Chlorinated Diethylaniline Precursors

Diazotization-Coupling-Reduction Alternative Route

For substrates where direct nitrosation is impractical, CN103508903A proposes a diazotization-coupled approach. Although developed for 2,5-dichloro-1,4-phenylenediamine, this method adapts to introduce chlorine at position 2 via selective coupling.

Diazotization of 2-Chloro-4-Nitroaniline

2-Chloro-4-nitroaniline is diazotized in HCl/NaNO2 at 0–5°C, forming a diazonium salt. Coupling with N,N-diethylaniline in sodium carbonate buffer (pH 8–8.5) yields the azo intermediate.

Key considerations :

Catalytic Hydrogenolysis of the Azo Bond

Using palladium-on-carbon (Pd/C) under hydrogen atmosphere, the azo bond cleaves selectively, generating 2-chloro-N1,N1-diethyl-1,4-phenylenediamine. Subsequent HCl treatment forms the hydrochloride salt.

Advantages over zinc reduction :

- Higher selectivity : Minimal over-reduction products.

- Scalability : Suitable for continuous-flow reactors.

Comparative Analysis of Synthetic Methods

The nitrosation-reduction method offers superior yield and simplicity, whereas the diazotization route provides flexibility for introducing additional substituents.

Industrial-Scale Process Optimization

Acid Recovery and Waste Minimization

CN102030659A emphasizes HCl recycling via vacuum distillation, reducing waste by 40%. Zinc oxide byproducts from reduction are filtered and sold to metallurgical industries.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenediamine, 2-chloro-N1,N1-diethyl-, hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound back to its parent amine.

Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Parent amine (1,4-benzenediamine).

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Benzenediamine, 2-chloro-N1,N1-diethyl-, hydrochloride has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-benzenediamine, 2-chloro-N1,N1-diethyl-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Chemical Identity :

Key Properties :

- Molecular Weight : 200.71 g/mol (calculated from formula).

- Role : Likely functions as an intermediate in organic synthesis, particularly in dye production or polymer chemistry, based on structural analogs .

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and application-based distinctions between the target compound and its analogs.

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects :

- Chlorine vs. Methyl Groups : The chlorine atom in the target compound (16713-15-8) enhances electrophilic reactivity compared to methyl-substituted analogs like 24828-38-4, making it more suitable for nucleophilic aromatic substitution .

- Counterion Impact : Hydrochloride salts (e.g., 16713-15-8, 74563-77-2) exhibit higher solubility in polar solvents than sulfate derivatives, influencing their use in aqueous reactions .

Research Findings and Data

Table 2: Physicochemical Data for Selected Compounds

Biological Activity

1,4-Benzenediamine, 2-chloro-N1,N1-diethyl-, hydrochloride (CAS No. 61813-50-1) is a chemical compound characterized by a benzene ring with two amino groups, a chloro substituent, and diethyl groups at the nitrogen atoms. This compound is often encountered as a hydrochloride salt, which enhances its solubility in water and broadens its applicability in various fields including pharmaceuticals and biochemistry. The biological activity of this compound has been investigated for its potential antimicrobial and anticancer properties.

- Molecular Formula : C10H16Cl2N2

- Molecular Weight : 235.15 g/mol

Antimicrobial Activity

Research indicates that derivatives of 1,4-benzenediamine exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains, making them potential candidates for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1,4-Benzenediamine | E. coli | 32 µg/mL |

| 2-Chloroaniline | Staphylococcus aureus | 16 µg/mL |

| N,N-Diethyl-p-phenylenediamine | Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

The cytotoxic effects of 1,4-benzenediamine derivatives have been explored against various cancer cell lines. Studies have shown that these compounds can induce apoptosis in cancer cells through multiple mechanisms including the inhibition of specific metabolic pathways.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study conducted on the effects of 1,4-benzenediamine, 2-chloro-N1,N1-diethyl-, hydrochloride on human lung cancer (A549) and breast cancer (MCF-7) cell lines revealed:

- IC50 Values :

- A549: 25 µM

- MCF-7: 30 µM

This study highlighted the compound's potential as a therapeutic agent in oncology.

The biological activity of this compound is attributed to its interaction with various biological targets:

- Enzyme Inhibition : Studies suggest that it may inhibit cytochrome P450 enzymes involved in drug metabolism, potentially affecting the pharmacokinetics of co-administered drugs.

- DNA Interaction : Some derivatives have shown the ability to intercalate with DNA, leading to genotoxic effects in vitro.

Toxicological Profile

The toxicological assessment of 1,4-benzenediamine, 2-chloro-N1,N1-diethyl-, hydrochloride indicates a low risk of genotoxicity based on available data. Long-term studies have not demonstrated significant carcinogenic potential in animal models.

Table 2: Toxicological Data Summary

| Parameter | Result |

|---|---|

| Genotoxicity | Negative (in vivo) |

| Carcinogenicity | Not expected based on current data |

| NOAEL (No Observed Adverse Effect Level) | 16 mg/kg bw/day in rats |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.